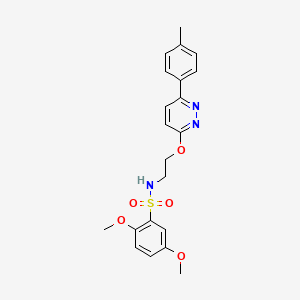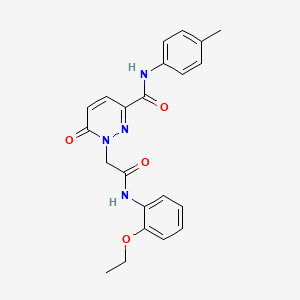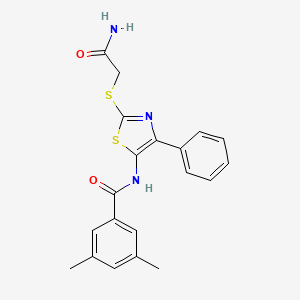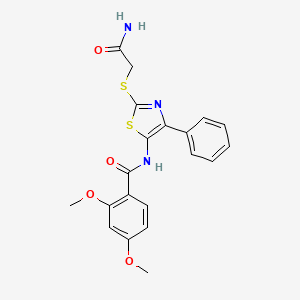
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide
Descripción general
Descripción
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide, also known as AOT-007, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AOT-007 belongs to the class of thiazole compounds and has been shown to exhibit promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is not fully understood. However, it has been suggested that N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of inflammation and cell survival and has been implicated in the pathogenesis of various diseases, including cancer.
Biochemical and physiological effects:
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in tissues. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to inhibit the growth of blood vessels, which is a critical step in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide in lab experiments is its ability to selectively target NF-κB activity, which is a key regulator of various cellular processes. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to exhibit low toxicity in preclinical studies, which makes it a promising candidate for further development. However, one of the limitations of using N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions that can be explored with N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide. One potential application of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide can also be further studied for its potential use in cancer therapy, either as a monotherapy or in combination with other chemotherapeutic agents. Additionally, the development of novel formulations of N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide with improved solubility and bioavailability can enhance its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties in preclinical studies. N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-13-7-9-15(10-8-13)26-11-17(25)22-19-18(14-5-3-2-4-6-14)23-20(28-19)27-12-16(21)24/h2-10H,11-12H2,1H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMWSJJSIGLWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-amino-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-2-(p-tolyloxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-ethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3310531.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3310536.png)
![N-(4-ethoxyphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3310540.png)
![2-morpholino-5-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3310544.png)
![N-isopropyl-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B3310551.png)





